

An In-depth Technical Guide to the Molecular Structure of Cholesteryl 10-undecenoate

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Compound of Interest		
Compound Name:	Cholesteryl 10-undecenoate	
Cat. No.:	B3123550	Get Quote

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Introduction

Cholesteryl 10-undecenoate is a cholesterol ester, a class of lipids formed by the esterification of cholesterol with a fatty acid. Specifically, it is the ester of cholesterol and 10-undecenoic acid, an unsaturated fatty acid. This molecule combines the rigid, bulky steroid nucleus of cholesterol with a flexible, long-chain aliphatic tail containing a terminal double bond. Such structures are of significant interest in materials science due to their liquid crystalline properties and in biochemistry as analogs for studying cholesterol metabolism and transport. Cholesteryl esters are integral to the transport and storage of cholesterol in the body and have been implicated in various physiological and pathological processes, including atherosclerosis. Furthermore, the unique properties of molecules like Cholesteryl 10-undecenoate make them suitable for applications such as stationary phases in specialized chromatography.[1]

Molecular Structure and Physicochemical Properties

Cholesteryl 10-undecenoate is an amphiphilic molecule with a distinct hydrophobic character. Its structure consists of two main parts: the tetracyclic steroid ring system of cholesterol and the 11-carbon chain of 10-undecenoic acid, linked by an ester bond at the 3-beta position of the cholesterol moiety.

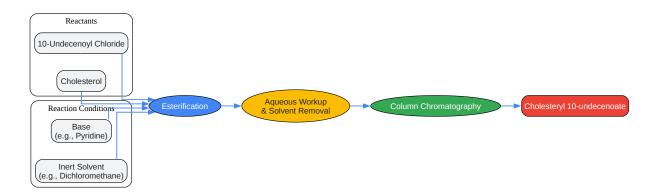


Ouantitative Data Summary

Property	Value	Reference
Chemical Formula	С38Н64О2	[2]
Molecular Weight	552.92 g/mol	[2]
CAS Number	30948-01-7	[2]

Synthesis of Cholesteryl 10-undecenoate

The synthesis of **Cholesteryl 10-undecenoate** can be achieved through standard esterification methods. A common and effective approach is the reaction of cholesterol with 10-undecenoyl chloride, the acid chloride derivative of 10-undecenoic acid. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.



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A proposed workflow for the synthesis of **Cholesteryl 10-undecenoate**.

Spectroscopic Characterization

Detailed spectroscopic data for **Cholesteryl 10-undecenoate** is not widely available in the literature. However, based on the known spectra of its constituent parts (cholesterol and 10-undecenoic acid derivatives) and similar cholesteryl esters, a reliable prediction of its spectral characteristics can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would confirm the presence of both the cholesterol and 10-undecenoate moieties.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Vinyl (undecenoate)	~5.8	m	-CH=CH ₂
Vinyl (undecenoate)	~5.0	m	-CH=CH ₂
Vinyl (cholesterol)	~5.4	m	С6-Н
Cholesterol C3-H	~4.6	m	Proton adjacent to the ester oxygen
Aliphatic (chain)	2.3 - 0.9	m	Protons of the undecenoate chain
Cholesterol ring/chain	2.0 - 0.8	m	Overlapping signals from the steroid nucleus and side chain
Methyl (cholesterol)	~1.0, ~0.9, ~0.85, ~0.65	s, d	C19, C21, C26, C27, C18 methyl groups

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)



Carbon	Predicted Chemical Shift (ppm)	Notes
Carbonyl (ester)	~173	C=O
Vinyl (cholesterol C5)	~140	C=CH
Vinyl (undecenoate)	~139	-CH=CH ₂
Vinyl (cholesterol C6)	~122	C=CH
Vinyl (undecenoate)	~114	-CH=CH ₂
Cholesterol C3	~74	C-O of the ester linkage
Aliphatic (chain)	39 - 21	Methylene carbons of the undecenoate and cholesterol
Methyl (cholesterol)	28 - 12	Methyl carbons of the cholesterol moiety

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z 552.9. Key fragmentation patterns would include the loss of the 10-undecenoate side chain and characteristic fragmentation of the cholesterol steroid nucleus. The base peak is expected to be at m/z 368, corresponding to the cholesterol moiety after the loss of the fatty acid chain and a proton.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would display characteristic absorption bands confirming the key functional groups.

Predicted FTIR Absorption Bands



Functional Group	Wavenumber (cm⁻¹)	Vibration
C=O (ester)	~1735	Stretch
C=C (vinyl)	~1640	Stretch
C-O (ester)	~1170	Stretch
C-H (sp², vinyl)	~3075	Stretch
C-H (sp³)	2850-2960	Stretch

Experimental Protocols Synthesis of Cholesteryl 10-undecenoate

- Preparation of 10-undecenoyl chloride: 10-undecenoic acid (1 equivalent) is refluxed with thionyl chloride (1.2 equivalents) in the absence of a solvent for 2 hours. Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride, which can be used without further purification.
- Esterification: Cholesterol (1 equivalent) is dissolved in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere. Anhydrous pyridine (1.5 equivalents) is added, and the mixture is cooled to 0°C.
- A solution of 10-undecenoyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the cholesterol solution with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
- Workup: The reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and filtered.
- Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Cholesteryl 10-undecenoate.

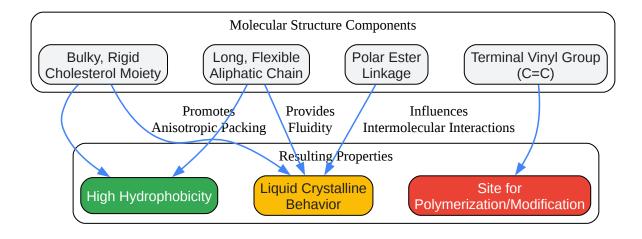
Characterization Protocols



- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- FTIR Spectroscopy: The FTIR spectrum is recorded on an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the purified product is placed directly on the ATR crystal, and the spectrum is recorded in the 4000-400 cm⁻¹ range.

Structure-Property Relationships

The molecular architecture of **Cholesteryl 10-undecenoate** directly influences its physical properties, particularly its tendency to form liquid crystalline phases.



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Relationship between structural features and properties.

Conclusion



Cholesteryl 10-undecenoate is a molecule with a well-defined structure that combines the characteristic steroid nucleus of cholesterol with a long, unsaturated fatty acid chain. While specific experimental data is sparse, its synthesis and spectroscopic characteristics can be reliably predicted based on established chemical principles and data from analogous compounds. Its structure imparts significant hydrophobicity and the ability to form liquid crystalline phases, making it a molecule of interest for both biochemical studies and materials science applications. The terminal vinyl group also offers a reactive handle for further chemical modifications, such as polymerization.

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References

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